Deterenol-d7 Hydrochloride
Description
Significance of Deuteration in Compound Analysis and Mechanistic Studies
Deuteration, the replacement of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H), is a particularly widespread and valuable technique in chemical and biochemical research. nih.gov One of the most significant consequences of deuteration is the kinetic isotope effect (KIE), where the change in mass between hydrogen and deuterium can lead to a change in the rate of a chemical reaction. unam.mx This effect is a powerful tool for studying reaction mechanisms, as it can help identify the rate-determining step of a reaction. nih.govsnnu.edu.cn
In analytical chemistry, deuterated compounds are extensively used as internal standards for quantitative analysis, especially in mass spectrometry. tocris.comunam.mx An ideal internal standard co-elutes with the analyte during chromatography and exhibits similar ionization efficiency but has a different mass, allowing for its distinct detection. tocris.com Deuterated standards fulfill these criteria perfectly, correcting for variability in sample preparation, instrument injection, and ionization, which is crucial for robust bioanalysis. tocris.com Furthermore, in NMR spectroscopy, the substitution of hydrogen with deuterium is used to simplify complex spectra and aid in structural elucidation, as deuterium is not observed in a standard ¹H NMR experiment. tcichemicals.com The incorporation of deuterium into drug molecules is also a key strategy in drug metabolism and pharmacokinetic (DMPK) studies to understand metabolic pathways, bioavailability, and potential drug-drug interactions. tocris.comsymeres.comacs.org
Overview of Deterenol-d7 Hydrochloride in Research Contexts
This compound is the deuterated form of Deterenol (B1218765), a beta-selective adrenergic agonist also known as isopropylnorsynephrine (IPNS). cymitquimica.commedchemexpress.comd-nb.info It is a stable isotope-labeled compound specifically designed for research purposes. In this molecule, seven hydrogen atoms on the isopropyl group have been replaced with deuterium atoms. cymitquimica.com
The primary application of this compound is as an internal standard in analytical and bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). d-nb.info Its chemical properties and chromatographic behavior are nearly identical to the unlabeled Deterenol, but its increased mass allows it to be clearly distinguished and quantified separately. This makes it an invaluable tool for accurately measuring the concentration of Deterenol in complex biological matrices like urine. d-nb.info
Research findings highlight its use in doping control analysis, where regulatory bodies monitor for the presence of prohibited sympathomimetic amines like Deterenol (isopropylnorsynephrine) in athletes. d-nb.info In one study investigating the urinary metabolites of isopropylnorsynephrine, Deterenol-d7 was added to urine samples as an internal standard to ensure the accuracy of the quantification of the parent drug and its metabolites. d-nb.info It is also used as an analytical standard for quality control and in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Deterenol. biosynth.com
Below are the key physicochemical properties of this compound.
| Property | Value |
| Chemical Name | 4-Hydroxy-α-[[(1-methylethyl-d7)amino]methyl]benzenemethanol Hydrochloride cymitquimica.com |
| Synonyms | (+/-)-p-Hydroxy-a-[(isopropyl-d7-amino)methyl]benzyl Alcohol Hydrochloride, dl-1-(4-Hydroxyphenyl)-2-(isopropyl-d7-amino)ethanol Hydrochloride cymitquimica.com |
| Molecular Formula | C₁₁H₁₀D₇NO₂·HCl cymitquimica.com |
| Molecular Weight | 202.30 g/mol (free base), 238.76 g/mol (HCl salt) cymitquimica.combiosynth.com |
| CAS Number | 1246817-36-6 biosynth.comechemi.com |
| Appearance | White to Off-White Solid |
| Stability | Hygroscopic |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H/i1D3,2D3,8D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOGVIILDSYTNS-CZHLNGJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Elucidation of Deterenol D7 Hydrochloride
Synthetic Pathways for Deterenol (B1218765) and its Deuterated Analogues
The synthesis of Deterenol-d7 hydrochloride involves a multi-step process that begins with the synthesis of the parent compound, Deterenol, followed by the specific incorporation of deuterium (B1214612) atoms and final conversion to its hydrochloride salt.
Precursor Identification and Derivatization Strategies
The synthesis of phenylethanolamines like Deterenol often starts with readily available precursors. A common precursor for the phenylethanolamine backbone is 4-hydroxyphenethylamine. Derivatization strategies are then employed to introduce the necessary functional groups. For Deterenol, this involves the addition of an isopropyl group to the amine.
One synthetic approach involves the reaction of 4-aminoacetophenone with an electrophilic substitution reagent to form a halobenzene intermediate. This intermediate then undergoes a nucleophilic substitution reaction with a cyaniding reagent to produce an acetophenone (B1666503) intermediate. google.com Subsequent reactions build the final structure.
Derivatization can also be achieved through fluorogenic methods, where reagents react with catechol or 5-hydroxyindole (B134679) structures to produce fluorescent products, a technique useful for detection. core.ac.uk
Catalytic Hydrogenation Techniques in Phenylethanolamine Synthesis
Catalytic hydrogenation is a crucial step in the synthesis of phenylethanolamines from their ketone precursors. For instance, 2-isopropylamino-1-(4-hydroxyphenyl)-ethanone hydrochloride can be reduced to 2-isopropylamino-1-(4-hydroxyphenyl)-ethanol hydrochloride (Deterenol hydrochloride) using a palladium on activated carbon (Pd/C) catalyst in the presence of hydrogen gas. chemicalbook.com The reaction is typically carried out in a solvent like methanol (B129727) at room temperature. chemicalbook.com
Another method involves the catalytic hydrogenation of mandelonitrile (B1675950) intermediates over a Pd/C catalyst under acidic conditions. Asymmetric hydrogenation of imine precursors using chiral catalysts, such as Ru-BINAP complexes, is also employed to achieve high enantiomeric excess.
Isotopic Incorporation Methodologies for Deuteration
The introduction of deuterium atoms into the Deterenol molecule can be achieved through several methods. symeres.comacanthusresearch.com One common strategy is a hydrogen/deuterium exchange process. acanthusresearch.commusechem.com This can be facilitated by acid or base catalysis or by using metal catalysts in the presence of a deuterated solvent like deuterium oxide (D₂O). acanthusresearch.com
For the synthesis of Deterenol-d7, deuterated reagents are key. Deuterated acetone (B3395972) (CD₃COCD₃) serves as the source for the seven deuterium atoms in the isopropyl group. The process can involve:
Catalytic Exchange: Platinum or palladium catalysts can facilitate the exchange of hydrogen for deuterium under acidic conditions (e.g., DCl/D₂O).
Reductive Deuteration: The use of a powerful reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) can reduce intermediate ketones to deuterated alcohols, ensuring high isotopic enrichment.
These methods allow for the specific placement of deuterium atoms, creating the desired labeled compound. acs.org
Chromatographic Purification and Isolation Techniques
Following synthesis, purification of this compound is essential to isolate the compound from unreacted precursors, byproducts, and non-deuterated or partially deuterated species. Chromatographic techniques are central to this process.
High-performance liquid chromatography (HPLC) is a widely used method for the purification of such compounds. umsl.edu The choice of the stationary phase is critical; for instance, studies have shown that pentafluorophenyl (PFP) columns can be effective in separating deuterated and non-deuterated compounds. nih.govacs.org The separation is based on differences in interactions between the analytes and the stationary phase, which can be influenced by the presence of deuterium. nih.govoup.com
Gas chromatography (GC) can also be employed for the separation of isotopologues. nih.gov The choice of stationary phase polarity can influence the elution order, with nonpolar phases often showing an "inverse isotope effect" where the heavier deuterated compound elutes earlier. nih.gov
After chromatographic separation, the final product is often crystallized to achieve high chemical purity. For this compound, recrystallization from a solvent system like ethanol/diethyl ether is a common final step.
Structural Characterization of Synthesized this compound
Confirmation of the successful synthesis and deuteration of this compound is achieved through various analytical techniques. The primary goal is to verify the correct molecular structure and the precise location and extent of deuterium incorporation.
Mass Spectrometry (MS) is a fundamental tool for this purpose. rsc.org High-resolution mass spectrometry (HR-MS) can precisely determine the molecular weight of the synthesized compound, which will be higher than the non-deuterated Deterenol due to the seven deuterium atoms. rsc.org Mass distribution analysis can quantify the isotopic purity, with high-purity Deterenol-d7 showing a dominant peak corresponding to the d7 species.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. rsc.orgnih.gov ¹H NMR spectra will show the absence of signals corresponding to the protons that have been replaced by deuterium in the isopropyl group. umsl.edu ²H NMR can be used to directly observe the deuterium atoms. nih.gov NMR is crucial for confirming the structural integrity and the specific positions of the deuterium labels. rsc.org
The combination of MS and NMR data provides unambiguous confirmation of the successful synthesis of this compound with the desired isotopic labeling pattern. rsc.org The structural elucidation confirms that the seven deuterium atoms are located on the isopropyl group.
Table 1: Key Reagents and Techniques in the Synthesis and Analysis of this compound
| Process | Key Reagents/Techniques | Purpose |
|---|---|---|
| Synthesis | 4-Hydroxyphenethylamine, Acetone, Formaldehyde | Formation of the non-deuterated Deterenol scaffold. |
| Deuteration | Deuterated Acetone (CD₃COCD₃), LiAlD₄, Pd/C | Introduction of seven deuterium atoms into the isopropyl group. |
| Salt Formation | Hydrochloric Acid (HCl) | Conversion to the stable and soluble hydrochloride salt. |
| Purification | High-Performance Liquid Chromatography (HPLC), Recrystallization | Isolation and purification of the final product. umsl.edu |
| Characterization | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Confirmation of structure and successful deuteration. rsc.org |
Advanced Analytical Methodologies Employing Deterenol D7 Hydrochloride As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a powerful analytical technique renowned for its high sensitivity and selectivity, making it a cornerstone in bioanalysis. biopharmaservices.com In this context, Deterenol-d7 Hydrochloride is indispensable for the reliable quantification of its non-labeled counterpart, Deterenol (B1218765).
The development of a robust LC-MS/MS method for the quantitative analysis of Deterenol requires careful optimization of several stages, including sample preparation, chromatographic separation, and mass spectrometric detection. A typical method involves the use of ultra-high-performance liquid chromatography (UPLC) coupled with a triple quadrupole or high-resolution mass spectrometer. nih.govmdpi.com
Sample preparation is a critical first step. For biological samples like blood or urine, a protein precipitation step followed by solid-phase extraction (SPE) is common. mdpi.comnih.gov For instance, a mixed-mode cation exchange (MCX) SPE can be employed to effectively extract phenethylamines like Deterenol from the matrix. mdpi.com this compound is added to the sample at the very beginning of this process. biopharmaservices.com
Chromatographic separation is optimized to resolve the analyte from endogenous matrix components, thereby minimizing interference. nih.gov Reversed-phase chromatography is frequently used. nih.govrjptonline.org A C18 column can provide adequate separation, using a mobile phase consisting of an aqueous component with a modifier like formic acid (to promote protonation) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govrjptonline.org A gradient elution program is often developed to ensure sharp peak shapes and sufficient separation from potentially interfering compounds. mdpi.com
Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in positive ion mode, as the amine function on Deterenol is readily protonated. nih.govscispace.com The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte (Deterenol) and the internal standard (this compound). rjptonline.org The optimization of parameters like cone voltage and collision energy is essential to maximize signal intensity for these specific transitions. mdpi.com
A summary of typical parameters for an LC-MS/MS method for Deterenol analysis is presented in Table 1.
| Parameter | Typical Condition | Purpose |
| Sample Preparation | Protein Precipitation & Solid-Phase Extraction (SPE) | To remove interfering proteins and concentrate the analyte. mdpi.com |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm) | To separate the analyte from matrix components based on polarity. nih.gov |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile/Methanol | To achieve efficient chromatographic separation. The acid promotes ionization. nih.gov |
| Flow Rate | 0.3 - 0.5 mL/min | To maintain optimal separation and peak shape. mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | To efficiently generate protonated molecular ions [M+H]⁺ of the analyte and IS. scispace.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity by monitoring specific ion transitions. rjptonline.org |
| Internal Standard | This compound | To correct for variability in sample preparation and instrument response. nih.gov |
The use of a Stable Isotope Labeled Internal Standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry. wuxiapptec.com this compound is an ideal SIL-IS for Deterenol because it is chemically and physically almost identical to the analyte, differing only in the mass of the seven deuterium (B1214612) atoms. wuxiapptec.com This near-identical behavior ensures it can accurately account for variations throughout the analytical process. nih.gov
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, caused by co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins) that can either suppress or enhance the ionization of the analyte. myadlm.orgeijppr.com This can lead to inaccurate and imprecise quantitative results. eijppr.com Because this compound has virtually the same chromatographic retention time and ionization characteristics as Deterenol, it is affected by matrix effects in the same way. wuxiapptec.com Therefore, by calculating the ratio of the analyte peak area to the IS peak area, any signal suppression or enhancement is effectively canceled out, leading to a more accurate measurement. wuxiapptec.comtandfonline.com It is important to note, however, that significant deuterium labeling can sometimes cause a slight shift in retention time, which could lead to differential matrix effects if the analyte and IS elute in a region of rapidly changing ion suppression. wuxiapptec.commyadlm.org
Losses of the analyte can occur at multiple steps during sample preparation, including extraction, evaporation, and reconstitution. wuxiapptec.comtandfonline.com By adding a known quantity of this compound at the earliest stage of sample processing, any physical loss experienced by the analyte will also be experienced by the IS. biopharmaservices.com The analyte-to-IS ratio remains constant, thus correcting for these losses. tandfonline.com Similarly, fluctuations in instrument performance, such as variations in injection volume or drift in ionization efficiency within the mass spectrometer's source, affect both the analyte and the SIL-IS equally. biopharmaservices.comtandfonline.com The ratiometric calculation provides a normalized response that is independent of these variations, ensuring the robustness and reproducibility of the assay. nih.gov
While a SIL-IS is designed to compensate for variability, its own response must be monitored to ensure the integrity of the analytical run. biopharmaservices.combioanalysis-zone.com Regulatory guidance recommends evaluating internal standard variability (ISV). nih.gov Sporadic or systematic variations in the IS signal can indicate problems such as errors in IS addition, inconsistent extraction, or significant, non-uniform matrix effects. tandfonline.com A key factor in the performance of an IS is its "trackability"—its ability to mirror the behavior of the analyte under various conditions. nih.gov During method development and validation, parallelism studies are often conducted to confirm that the IS accurately tracks the analyte across the calibration range and in different sources of biological matrix. nih.gov This ensures that the correction provided by this compound is consistent and reliable. nih.gov
High-Resolution/Accurate Mass Spectrometry (HRMS), often performed on Orbitrap or time-of-flight (TOF) instruments, provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown compounds, such as metabolites. mdpi.comnih.gov
In the context of Deterenol, HRMS/MS is used to investigate its metabolic fate. In a study where Deterenol was administered orally, urine samples were analyzed using LC-HRMS/MS to identify its metabolites. nih.govd-nb.info The high mass accuracy allows for the confident determination of the elemental composition of both the parent drug and its metabolic products. nih.gov The fragmentation patterns generated in HRMS/MS experiments provide structural information to pinpoint the site of metabolic modification. d-nb.info
For Deterenol (isopropylnorsynephrine), studies have shown that it undergoes several metabolic transformations. The primary urinary metabolites identified using HRMS/MS are listed in Table 2.
| Metabolite | Description of Transformation | Significance |
| Intact Deterenol | Unchanged parent drug | Indicates a portion of the drug is excreted without metabolism. nih.gov |
| Hydroxylated Deterenol | Addition of a hydroxyl (-OH) group | A common Phase I metabolic pathway. nih.gov |
| Deterenol sulfate (B86663) | Conjugation with a sulfate group | A major Phase II metabolite, indicating sulfation is a primary clearance route. nih.govd-nb.info |
| Deterenol glucuronide | Conjugation with glucuronic acid | A common Phase II metabolic pathway for detoxification and excretion. nih.gov |
The study found that Deterenol sulfate was the most abundant urinary metabolite. nih.gov Notably, HRMS/MS analysis confirmed that dealkylation to form octopamine (B1677172) was not a significant metabolic pathway. nih.gov This detailed metabolic profile is crucial for applications such as sports drug testing, where identifying specific metabolites can confirm the use of a prohibited substance. nih.govunil.ch
Role of this compound as a Stable Isotope Labeled Internal Standard (SIL-IS)
Correction for Sample Preparation Losses and Ionization Efficiency Variations
Gas Chromatography-Mass Spectrometry (GC-MS) Approachesumsl.eduscioninstruments.com
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For the analysis of polar compounds like Deterenol, which may not be sufficiently volatile for direct GC analysis, specific strategies are employed. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification, as it compensates for variations during sample preparation and analysis. scioninstruments.comamericanlaboratory.com
Derivatization Strategies for GC-MS Analysis
To enhance the volatility and thermal stability of polar analytes for GC-MS analysis, a derivatization step is often necessary. nih.govmdpi.com This process involves chemically modifying the analyte to create a less polar and more volatile derivative. For compounds containing hydroxyl and amine groups, like Deterenol, silylation is a common and effective derivatization strategy. nih.govnih.gov
Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are frequently used to replace active hydrogens on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This derivatization reduces the polarity of the molecule, decreases its boiling point, and improves its chromatographic behavior, leading to sharper peaks and better separation. The derivatization of Deterenol would proceed by reacting it with a silylating agent to form the corresponding TMS-ether and TMS-amine derivatives. This process is essential for enabling its analysis by GC-MS. nih.gov
Table 1: Common Derivatization Reagents for GC-MS Analysis of Polar Compounds
| Reagent | Abbreviation | Target Functional Groups |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Carboxyl, Amine |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Carboxyl, Amine |
| Trimethylchlorosilane | TMCS | Catalyst for silylation |
| O-methylhydroxylamine hydrochloride | Carbonyl (keto) groups |
This interactive table provides examples of common derivatization reagents and their targeted functional groups.
Isotope Dilution Mass Spectrometry Principlesumsl.edu
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes isotopically labeled compounds as internal standards. nih.govnih.gov In this method, a known amount of the isotopically labeled standard, in this case, this compound, is added to the sample before any processing or analysis. nih.gov
The fundamental principle of IDMS is that the labeled (internal standard) and unlabeled (analyte) compounds exhibit nearly identical chemical and physical properties. scioninstruments.com This means they behave similarly during extraction, derivatization, and chromatographic separation, and have similar ionization efficiencies in the mass spectrometer. scioninstruments.com However, they are distinguishable by their mass-to-charge (m/z) ratio due to the mass difference from the isotopic labeling.
By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. nih.gov This approach effectively corrects for any sample loss during preparation and variations in instrument response, leading to highly precise and reliable quantitative results. scioninstruments.com The use of a deuterated standard like Deterenol-d7 is particularly advantageous as deuterium labeling provides a distinct mass shift without significantly altering the molecule's chemical behavior. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysisamericanlaboratory.com
NMR spectroscopy is a powerful analytical tool for determining the structure and purity of chemical compounds. emerypharma.com For deuterated compounds like this compound, NMR plays a crucial role in verifying the isotopic labeling and assessing its purity.
Quantitative NMR (qNMR) for Reference Standard Verificationamericanlaboratory.com
Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a specific NMR signal from the analyte to that of a certified reference material (CRM) of known purity. fujifilm.comfujifilm.com The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, making qNMR a primary ratio method of measurement. fujifilm.commestrelab.com
For verifying a deuterated reference standard like this compound, qNMR can be employed to determine its chemical purity. fujifilm.com This involves dissolving a precisely weighed amount of the deuterated compound and a certified internal standard in a deuterated solvent and acquiring a high-quality NMR spectrum. sepscience.com By comparing the integrated signal areas of the analyte and the standard, and knowing their respective molecular weights and the number of protons contributing to each signal, the purity of the deuterated compound can be accurately calculated. fujifilm.com
Table 2: Key Requirements for qNMR Calibration Standards
| Requirement | Description |
| Stability | Should not fluctuate in mass due to moisture absorption or sublimation. fujifilm.com |
| Traceable Purity | The purity value must be guaranteed and traceable to a recognized standard. fujifilm.com |
| Simple Spectrum | Should exhibit a simple NMR spectrum, preferably with a single, sharp peak in a region free of interference. fujifilm.com |
| Solubility | Must be soluble in the same deuterated solvent as the analyte. emerypharma.com |
This interactive table outlines the essential characteristics of a reliable calibration standard for qNMR analysis.
Application in Isotopic Purity Assessment
NMR spectroscopy is also instrumental in assessing the isotopic purity of deuterated compounds. rsc.orgrsc.org Isotopic purity refers to the percentage of the compound that is fully deuterated at the intended positions, as well as the distribution of partially deuterated and non-deuterated species. rsc.org
While proton (¹H) NMR can be used, its utility diminishes for highly deuterated compounds due to the low intensity of residual proton signals. sigmaaldrich.com In such cases, Deuterium (²H or D) NMR becomes a more effective technique. sigmaaldrich.com ²H NMR directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for straightforward spectral interpretation. sigmaaldrich.com
By analyzing the ²H NMR spectrum, it is possible to confirm the positions of deuterium labeling and identify any impurities. rsc.orgrsc.org Furthermore, high-resolution mass spectrometry (HR-MS) is often used in conjunction with NMR to provide a comprehensive assessment of isotopic enrichment by analyzing the distribution of isotopic ions. rsc.org For instance, analysis of various deuterated compounds has shown that the combination of NMR and HR-MS can accurately determine the percentage of isotopic purity and identify any partially deuterated impurities. rsc.orgrsc.org
Investigations into Deterenol Metabolism Utilizing Deuterated Analogues
In Vitro Metabolic Pathway Elucidation
In vitro studies are crucial for identifying the primary metabolic routes of a compound without the complexities of a full biological system. For Deterenol (B1218765), these studies have been instrumental in mapping its biotransformation. Research indicates that the metabolism of Deterenol, like many phenolic amines, involves several key enzymatic reactions. researchgate.net
The primary metabolic transformations of Deterenol involve Phase I and Phase II enzymatic reactions. researchgate.netnih.gov Studies have identified hydroxylation as a key Phase I pathway. nih.govd-nb.info This process introduces a hydroxyl group onto the molecule, typically catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net
Following Phase I reactions, or sometimes acting on the parent compound directly, are Phase II conjugation reactions. For Deterenol, the main conjugation pathways are glucuronidation and sulfation. nih.govd-nb.info In these processes, endogenous molecules like glucuronic acid or a sulfonate group are attached to the Deterenol molecule. These conjugation reactions increase the water solubility of the compound, preparing it for elimination. Studies have shown that isopropylnorsynephrine sulfate (B86663) is the most abundant urinary metabolite, indicating that sulfation, particularly at the phenolic hydroxyl group, is a major metabolic route. nih.govd-nb.info Glucurono-conjugated forms of Deterenol have also been identified. nih.govd-nb.info
High-resolution liquid chromatography-mass spectrometry (LC-MS) is a critical analytical technique for the identification and structural characterization of drug metabolites. nih.govresearchgate.net In studies of Deterenol metabolism, LC-MS has been used to separate and detect the parent drug and its various metabolites in biological samples. nih.govd-nb.info By analyzing the accurate mass-to-charge ratio (m/z) and the fragmentation patterns of the ions, researchers can tentatively assign structures to the observed metabolic products. d-nb.info For instance, the detection of a protonated molecule at m/z 276, which corresponds to the addition of a sulfate group (SO3), points to the formation of a sulfo-conjugate of Deterenol. d-nb.info Similarly, glucuronide conjugates are identified by their characteristic mass shifts. d-nb.info
Table 1: Identified Metabolites of Deterenol
| Metabolite | Metabolic Pathway | Method of Identification | Reference |
|---|---|---|---|
| Hydroxylated Isopropylnorsynephrine | Hydroxylation (Phase I) | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | nih.govd-nb.info |
| Isopropylnorsynephrine Sulfate | Sulfation (Phase II Conjugation) | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | nih.govd-nb.info |
| Isopropylnorsynephrine Glucuronide | Glucuronidation (Phase II Conjugation) | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | nih.govd-nb.info |
Enzymatic Biotransformation Studies (e.g., Hydroxylation, Conjugation)
Comparative Metabolic Profiling (Deuterated vs. Non-deuterated)
The substitution of hydrogen atoms with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. splendidlab.com This difference in bond strength can lead to a kinetic isotope effect (KIE), where the cleavage of the C-D bond by metabolic enzymes occurs at a significantly slower rate. splendidlab.comwikipedia.org Consequently, deuterated drugs often exhibit a reduced rate of metabolism and a longer biological half-life compared to their non-deuterated counterparts. wikipedia.orgbioscientia.de
Table 2: Comparative Properties of Deterenol and Deterenol-d7
| Property | Deterenol (Non-deuterated) | Deterenol-d7 Hydrochloride | Reference |
|---|---|---|---|
| Metabolic Clearance | Faster | Slower due to kinetic isotope effect | |
| Metabolic Stability | Lower | Higher due to deuterium-induced stability | wikipedia.org |
| Biological Half-life | Shorter | Longer | splendidlab.com |
Application of Deterenol-d7 as a Tracer in Mechanistic Metabolic Research (Excluding human elimination profiles or clinical outcomes)
The unique properties of Deterenol-d7 make it an invaluable tool for mechanistic metabolic research. biosynth.com Its primary application is as an isotopic tracer, allowing researchers to monitor the fate of the compound within a biological system with high precision. nih.gov
In analytical chemistry, particularly in mass spectrometry-based methods, Deterenol-d7 serves as an ideal internal standard. d-nb.info When added to a biological sample, it behaves almost identically to the non-deuterated Deterenol during sample preparation and analysis. However, due to its higher mass, it is easily distinguishable by the mass spectrometer. This allows for accurate quantification of the non-deuterated compound by correcting for any loss that may occur during the analytical procedure. This use of stable isotope dilution mass spectrometry enhances the precision and accuracy of metabolic studies. The isotopic labeling enables researchers to precisely track molecular transformations and better understand enzyme kinetics without the use of radioactive materials. nih.gov
Deterenol D7 Hydrochloride As a Mechanistic Probe in Pharmacological Research
In Vitro Receptor Binding and Activation Studies
Deterenol (B1218765) is recognized as a non-selective β-adrenergic receptor agonist. caymanchem.com Its deuterated form, Deterenol-d7 hydrochloride, is employed in research to investigate these interactions with high precision.
Beta-Adrenergic Receptor Subtype Characterization
Deterenol exhibits agonist activity at β-adrenergic receptors, which are key components of the sympathetic nervous system. smolecule.com As a non-selective agonist, it does not differentiate significantly between β1 and β2 adrenergic receptor subtypes. smolecule.com In vitro studies using tissues that endogenously express these receptors have demonstrated its functional activity. For instance, deterenol increases tension in isolated guinea pig atria (rich in β1-receptors) and trachea (rich in β2-receptors). caymanchem.com The IC50 values, which represent the concentration required to elicit half-maximal response, were found to be 0.411 µM and 1.44 µM for the right and left atria respectively, and 8.37 µM for the trachea. caymanchem.com Conversely, it shows no effect on isolated rabbit aortic strips, which primarily express α-adrenergic receptors, confirming its specificity for β-receptors. caymanchem.com The activation of these receptors by agonists like deterenol typically leads to the stimulation of adenylate cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This second messenger then triggers a cascade of downstream cellular events.
Trace Amine-Associated Receptor 1 (TAAR1) Interactions
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that is activated by trace amines and other monoaminergic compounds. mdpi.commdpi.com Research has shown that TAAR1 can form heterodimers with other receptors, most notably the dopamine (B1211576) D2 receptor, which modulates its signaling properties. nih.govfrontiersin.orgfrontiersin.org Activation of TAAR1 can influence dopaminergic neurotransmission and is being investigated as a potential therapeutic target for psychiatric disorders. nih.govfrontiersin.org While direct binding studies of this compound to TAAR1 are not extensively detailed in the provided search results, the structural similarity of deterenol to endogenous TAAR1 ligands suggests a potential for interaction. TAAR1 is known to be activated by a broad range of ligands, including amphetamine-like compounds. mdpi.com Given that deterenol is a phenethanolamine derivative, similar to other TAAR1 agonists, it is plausible that it could interact with this receptor. Further research using radiolabeled ligands like this compound could elucidate the specifics of this interaction, including binding affinity and functional consequences. Such studies would be valuable in understanding the full pharmacological profile of deterenol and its deuterated analog.
Cellular Pathway Investigations and Signal Transduction Analysis
The binding of this compound to its target receptors initiates a series of intracellular events that can be studied in various cell-based models.
Lipolytic Activity in Adipocyte Models
Deterenol is known to induce lipolysis, the breakdown of fats, in human adipocytes (fat cells). caymanchem.comsmolecule.com This process is a classic downstream effect of β-adrenergic receptor activation in adipose tissue. The binding of an agonist like deterenol to β-receptors on adipocytes leads to the activation of hormone-sensitive lipase (B570770) (HSL), a key enzyme in the lipolytic cascade. nih.gov Studies have shown that isopropylnorsynephrine (another name for deterenol) is a more potent lipolytic agent in human adipocytes than other related amines. caymanchem.com Adipocyte models, such as primary human adipocytes or differentiated cell lines like 3T3-L1, are commonly used to investigate these effects. researchgate.netfrontiersin.org In these models, the extent of lipolysis can be quantified by measuring the release of glycerol (B35011) and free fatty acids into the culture medium. The use of this compound in such assays would allow for precise correlation of its concentration with the observed lipolytic response.
Table 1: Research Findings on Deterenol's Lipolytic Activity
| Parameter | Observation | Cell Model | Reference |
|---|---|---|---|
| Lipolytic Agent | Isopropylnorsynephrine (Deterenol) | Human Adipocytes | caymanchem.com |
| Potency Comparison | Stronger than synephrine (B1677852) and other amines in Citrus aurantium | Human Adipocytes | caymanchem.com |
Assessment of Cellular Responses (e.g., TEER measurements for epithelial integrity)
Transepithelial/transendothelial electrical resistance (TEER) is a technique used to measure the integrity of cellular barriers formed by epithelial or endothelial cell monolayers in vitro. nih.gov It provides a quantitative measure of the tightness of the junctions between cells. While direct studies using this compound for TEER measurements are not available in the search results, this technique is highly relevant for assessing the impact of various compounds on barrier-forming cells, such as those in the gastrointestinal tract or the blood-brain barrier. nih.gov For example, the Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used to model the intestinal barrier and typically generates a TEER of 150-400 Ω·cm². nih.gov If a compound were to affect the integrity of this barrier, it would be reflected as a change in the TEER value. Given that adrenergic receptors are present in various epithelial tissues, investigating the effect of this compound on TEER could provide valuable information about its potential impact on epithelial barrier function.
Application in Quantitative In Vitro-to-In Vivo Extrapolation (QIVIVE) Modeling (Focus on in vitro data and modeling parameters, not human in vivo results)
Quantitative in vitro-to-in vivo extrapolation (QIVIVE) is a modeling approach that uses in vitro data to predict in vivo outcomes. nih.govnih.gov This methodology is crucial for translating experimental findings from cell-based assays to a whole-organism context. The use of isotopically labeled compounds like this compound is particularly advantageous in generating the precise in vitro data required for these models.
For QIVIVE, key in vitro parameters are needed, such as the effective concentration of a compound that elicits a specific biological response (e.g., the EC50 for receptor activation or lipolysis). frontiersin.org Additionally, parameters related to the compound's absorption, distribution, metabolism, and excretion (ADME) at the cellular level are required. This can include data on protein binding and cellular uptake and clearance, often determined using primary hepatocytes or other relevant cell types. nih.gov The high analytical sensitivity and specificity afforded by the deuterium (B1214612) labeling of this compound allow for accurate measurement of these parameters, even at low concentrations. This robust in vitro dataset can then be integrated into physiologically based pharmacokinetic (PBPK) models to simulate the compound's behavior in a virtual organism, providing valuable predictions without the need for extensive in vivo testing. frontiersin.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Deterenol |
| Isopropylnorsynephrine |
| Synephrine |
| Octopamine (B1677172) |
| Epinephrine |
| Isoproterenol |
| Hydrocortisone |
| Prednisolone |
| Ralmitaront |
| AP163 |
| Oleic acid |
| Palmitic acid |
| Nicotine |
| Imazalil |
| Amphetamine |
| Cocaine |
| p-Tyramine |
| RO5166017 |
| EPPTB |
| Clonidine |
| Apomorphine |
| Psilocin |
| β-phenylethylamine (PEA) |
| Tryptamine |
| Norepinephrine |
| Serotonin |
Future Directions and Methodological Advancements in Deuterated Deterenol Research
Development of Novel Synthetic Routes for Enhanced Deuteration
The synthesis of deuterated compounds is a cornerstone of their development and investigation. For 1,2-amino alcohols like Deterenol (B1218765), asymmetric transfer hydrogenation represents a highly efficient and economical synthetic route. acs.org This method avoids the need for pressurized equipment, making it more accessible than traditional hydrogenation reactions. acs.org
Future research is likely to focus on optimizing these synthetic routes to achieve higher levels of deuteration with greater specificity. The development of novel catalysts, such as more cost-effective ruthenium-based systems, will be crucial. acs.org These advancements aim to improve the enantiomeric purity of the final product, a critical factor for therapeutic efficacy. acs.org For instance, recent studies have demonstrated the synthesis of various enantiomerically pure drugs and natural products using ruthenium-catalyzed asymmetric transfer hydrogenation, achieving high yields and excellent enantioselectivity. acs.org
Innovations in Analytical Techniques for Trace Analysis
The accurate detection and quantification of deuterated compounds like Deterenol-d7 at trace levels are paramount for both research and potential future applications. Innovations in analytical chemistry are therefore essential for advancing the field.
Table 1: Advanced Analytical Techniques in Deuterated Compound Analysis
| Analytical Technique | Application in Deuterated Compound Analysis | Key Advantages |
| UPLC-qTOF-MS | Identification and quantification of isomeric drugs and their deuterated analogs in biological matrices like blood. mdpi.com | High resolution, accuracy, and precision, enabling the separation and detection of structurally similar compounds. mdpi.com |
| NMR Spectroscopy | Structural elucidation and quantification of compounds in complex mixtures without the need for reference standards. scribd.comresearchgate.net | Universal detection capability for all organic chemical classes and non-destructive nature. scribd.comresearchgate.net |
| SABRE-NMR | Real-time monitoring of chemical reactions at low concentrations. acs.org | Overcomes low sensitivity limitations of traditional NMR, allowing for the study of reaction mechanisms under biological conditions. acs.org |
| LC-MS/MS | Quantification of various amines in complex samples. researchgate.net | High sensitivity and selectivity for accurate measurement of analytes. researchgate.net |
Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS) has proven to be an effective method for the analysis of isomeric drugs. mdpi.com This technique offers high accuracy and precision, which is critical when distinguishing between a deuterated compound and its non-deuterated counterpart, as well as other related isomers. mdpi.com The development of pseudo-isocratic UPLC-qTOF-MS methods allows for the complete baseline resolution of isomeric analytes, a significant challenge when they produce identical fragment ions. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. scribd.comresearchgate.net Its universal detection capability allows for the unbiased analysis of all organic compounds in a sample. scribd.com A key advantage of quantitative NMR (qNMR) is that it can be performed without a chemically identical standard, which is particularly useful for novel deuterated compounds. researchgate.net Future advancements may see increased use of hyphenated NMR techniques and heteronuclear NMR to overcome challenges like signal overlap in complex samples. scribd.com Signal Amplification by Reversible Exchange (SABRE) is an emerging NMR technique that can overcome the inherent low sensitivity of NMR, enabling real-time monitoring of reactions even at low concentrations. acs.org
Expansion of Mechanistic Studies in Diverse Biological Systems
Understanding the in-vivo effects of deuteration is complex and often unpredictable. nih.gov While in-vitro studies may show a significant deuterium (B1214612) isotope effect, this does not always translate to the in-vivo environment. nih.gov Therefore, a crucial future direction is the expansion of mechanistic studies of deuterated compounds like Deterenol-d7 in a variety of biological systems.
These studies will need to go beyond simple pharmacokinetic profiling to elucidate the precise metabolic pathways and any alterations caused by deuteration. nih.gov This involves identifying the metabolites and understanding how the stronger carbon-deuterium bond influences the rate and route of metabolism. nih.govnih.gov Such investigations are vital to confirm that the observed changes in pharmacokinetics are due to the intended metabolic switching and not other unforeseen effects. nih.gov
Tracer studies using deuterated compounds are a valuable methodology for this purpose. smolecule.com By tracking the deuterated molecule, researchers can gain detailed insights into its absorption, distribution, metabolism, and excretion (ADME) properties. smolecule.com Expanding these studies to include a wider range of biological models, including different animal species and eventually human systems, will be essential to fully characterize the effects of deuteration on Deterenol.
Q & A
Q. How can researchers validate the isotopic purity of Deterenol-d7 Hydrochloride in experimental settings?
Isotopic purity is critical for ensuring deuterated compounds like this compound retain their structural and functional integrity. Methodologically, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to confirm deuterium incorporation at specific positions. For instance, NMR can detect isotopic shifts in proton spectra, while HRMS quantifies mass differences attributable to deuterium substitution. Cross-validation using liquid chromatography–mass spectrometry (LC-MS) ensures batch-to-batch consistency .
Q. What experimental protocols are recommended for synthesizing and characterizing this compound?
Synthesis typically involves deuterium exchange reactions under controlled conditions (e.g., acidic or basic catalysis). Post-synthesis, characterization requires:
- Purity assessment : HPLC with UV detection to confirm ≥98% chemical purity.
- Isotopic verification : As above (NMR/HRMS).
- Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure to assess shelf-life. Documentation of synthetic yields and side-product profiles (e.g., residual solvents) is essential for reproducibility .
Q. How should researchers address discrepancies in pharmacological activity data between Deterenol and its deuterated analog?
Contradictions may arise due to kinetic isotope effects (KIEs) altering metabolic pathways or receptor binding. To resolve this:
- Conduct comparative dose-response assays in in vitro models (e.g., receptor-binding assays).
- Use isotopic tracing (e.g., deuterium-labeled metabolites) to track biotransformation differences.
- Apply statistical tools like Bland-Altman analysis to quantify systematic biases between datasets .
Advanced Research Questions
Q. What strategies optimize the use of this compound as an internal standard in quantitative bioanalytical assays?
To minimize matrix effects and ensure accuracy:
- Matrix matching : Spike deuterated compound into biological samples (plasma, tissue homogenates) to account for ion suppression/enhancement.
- Calibration curves : Use a dynamic range covering expected analyte concentrations (e.g., 1–1000 ng/mL).
- Cross-validation : Compare results with non-deuterated analogs to confirm isotopic stability under assay conditions. Advanced techniques like stable isotope dilution mass spectrometry (SID-MS) enhance precision .
Q. How do researchers design controlled studies to evaluate the metabolic stability of this compound in in vivo models?
- Animal models : Administer deuterated and non-deuterated forms to parallel cohorts, ensuring identical dosing and sampling schedules.
- Sample preparation : Use protein precipitation or solid-phase extraction to isolate metabolites from biological matrices.
- Data normalization : Apply compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects modeling) to account for inter-subject variability. Results should report half-life (), clearance (CL), and volume of distribution () with confidence intervals .
Q. What analytical approaches resolve structural ambiguities in deuterated byproducts during this compound synthesis?
- Multi-dimensional NMR : - heteronuclear correlation spectroscopy identifies deuterium positional isomers.
- Isotopic ratio monitoring : Gas chromatography–isotope ratio mass spectrometry (GC-IRMS) quantifies unintended deuterium loss.
- Computational modeling : Density functional theory (DFT) predicts thermodynamic stability of isotopic configurations, guiding synthetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
